5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C7H7ClF2N2O2S |
|---|---|
Molecular Weight |
256.66 g/mol |
IUPAC Name |
5-[chloro(difluoro)methyl]sulfonyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C7H7ClF2N2O2S/c1-11-6-3-2-5(4-12-6)15(13,14)7(8,9)10/h2-4H,1H3,(H,11,12) |
InChI Key |
HXWXULLHMCIAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C=C1)S(=O)(=O)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidative Chlorination of 2-Aminopyridine
A well-documented method involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite (NaClO) under controlled temperature conditions to yield 2-amino-5-chloropyridine with high selectivity and yield:
| Step | Conditions | Description | Outcome |
|---|---|---|---|
| Chlorination | 10°C, slow addition of concentrated HCl to 2-aminopyridine and NaClO solution, 2h | Oxidative chlorination reaction | Formation of chlorinated pyridine intermediate |
| Reaction continuation | Raise temperature to 25°C, 4h | Completion of chlorination | Enhanced product yield |
| Workup | Adjust pH > 8 with NaOH, filtration, dichloroethane extraction | Isolation and purification | 72% yield of 2-amino-5-chloropyridine |
GC-MS analysis shows the product contains 84.2% 2-amino-5-chloropyridine with minor isomers and unreacted starting material, achieving a molar conversion rate of 95% and molar yield of 71.6%.
This method avoids direct chlorine gas use, enhancing safety and reducing pollution, while using inexpensive reagents derived from chlorine gas absorption tail gases.
N-Methylation of 2-Amino-5-chloropyridine
The next step involves N-methylation of the amino group on the pyridine ring to form This compound precursors.
Catalytic Goldberg Reaction for N-Methylaminopyridines
A catalytic Goldberg reaction has been developed for economical and efficient N-methylation of aminopyridines:
| Parameter | Details |
|---|---|
| Catalyst | CuI and 1,10-phenanthroline (1:1 ratio), 0.5–3 mol% loading |
| Substrates | 2-bromopyridine and N-methylformamide (NMF) |
| Solvent | tert-Amyl alcohol or toluene |
| Base | Potassium phosphate or potassium carbonate |
| Reaction time | 8 hours typical |
| Scale | Multigram scale feasible |
| Yield | High yields, e.g., 85% isolated |
This method generates 2-methylaminopyridine derivatives efficiently, with in situ cleavage of formamide intermediates by methanolysis or hydrolysis.
Though this example uses 2-bromopyridine, analogous N-methylation strategies can be adapted for 2-amino-5-chloropyridine substrates.
The key functionalization is the introduction of the difluoromethanesulfonyl (–SO2CF2H) group onto the N-methylated 5-chloropyridin-2-amine.
Sulfonylation with Difluoromethanesulfonyl Reagents
Difluoromethanesulfonyl chloride or related sulfonyl fluorides are commonly used reagents to introduce the –SO2CF2H group onto amines:
- The N-methyl-5-chloropyridin-2-amine is reacted with difluoromethanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or acetonitrile.
- The reaction proceeds via nucleophilic substitution of the sulfonyl chloride by the amine nitrogen.
- Temperature control (0–25°C) is critical to avoid side reactions.
- The product is isolated by aqueous workup and purified by recrystallization or chromatography.
Though specific literature on this exact compound is limited, the general sulfonylation of N-methylated aminopyridines with difluoromethanesulfonyl chlorides is well-established in organofluorine chemistry.
Fluorination and Final Compound Formation
Fluorination Techniques
For fluorinated amines, direct fluorination or incorporation of fluorinated sulfonyl groups is often achieved using reagents such as silver fluoride (AgF) combined with carbon disulfide (CS2), which can generate reactive intermediates for N-trifluoromethylation or difluoromethylation:
| Reagents | Role | Outcome |
|---|---|---|
| CS2 | Reacts with amines to form carbamodithioic acid adducts | Intermediate formation |
| AgF | Desulfurizes and fluoridates intermediates | Formation of N-CF3 or N-SO2CF2H groups |
This method provides operational simplicity and uses readily available reagents, enabling late-stage fluorination of complex amines.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| 1. Oxidative chlorination | 2-aminopyridine + NaClO + HCl | 10–25°C, 6h total | 72% yield of 2-amino-5-chloropyridine | Safe, cost-effective |
| 2. N-Methylation | Goldberg reaction (CuI/phen) | 2-bromopyridine + NMF, base, toluene, 8h | ~85% yield | Adaptable to chloropyridine |
| 3. Sulfonylation | N-methyl-5-chloropyridin-2-amine + difluoromethanesulfonyl chloride | Base, 0–25°C | Moderate to high yield | Standard sulfonylation |
| 4. Fluorination (if needed) | CS2 + AgF | Room temp, neutral conditions | Good yields | For N-CF3 derivatives |
Research Findings and Considerations
- The oxidative chlorination method for 2-amino-5-chloropyridine is well-optimized, achieving high selectivity and yield without hazardous chlorine gas, making it industrially scalable.
- The Goldberg reaction provides an economical and scalable route for N-methylation of aminopyridines, crucial for preparing the N-methylpyridin-2-amine core.
- The sulfonylation step with difluoromethanesulfonyl chloride is a standard approach in organofluorine chemistry, though reaction conditions must be carefully controlled to avoid side reactions.
- Advanced fluorination techniques using CS2 and AgF offer a novel approach to install trifluoromethyl or difluoromethanesulfonyl groups on amines, potentially applicable for late-stage functionalization.
This comprehensive synthesis pathway integrates multiple well-established organic synthesis techniques and recent advances in fluorination chemistry to prepare This compound efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in cellular and molecular biology.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the chlorodifluoromethanesulfonyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related molecules from the evidence:
*Calculated based on formula.
Key Observations :
- Sulfonamide vs. Amine Derivatives : The target compound and the compound in share a sulfonamide group, but the latter incorporates a bulkier 2,4-difluorobenzenesulfonyl moiety, which may influence solubility and target binding.
- Heterocycle Variation : Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities compared to pyridine-based compounds.
Biological Activity
Overview of 5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. Its structure includes a pyridine ring, which is known for its biological activity, particularly in drug design and development.
Chemical Structure and Properties
- Molecular Formula : C7H7ClF2N2O2S
- Molecular Weight : 232.75 g/mol
- IUPAC Name : 5-chloro-2-(difluoromethylsulfonyl)-N-methylpyridin-2-amine
The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. The presence of the difluoromethanesulfonyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins.
Potential Therapeutic Applications
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The compound may exhibit similar effects by inhibiting bacterial folate synthesis.
- Anti-inflammatory Effects : Compounds with pyridine rings have been studied for their anti-inflammatory properties, which could be relevant for treating conditions such as arthritis or other inflammatory diseases.
- Cancer Research : Some derivatives of pyridine-containing compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth.
Research Findings
While specific case studies on this exact compound may be limited, related research has demonstrated the following:
- In vitro Studies : Compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as effective inhibitors for enzymes like carbonic anhydrase and certain kinases, which are crucial in various biological pathways.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | References |
|---|---|---|---|
| This compound | C7H7ClF2N2O2S | Potential antimicrobial and anti-inflammatory | |
| Sulfanilamide | C7H9N3O2S | Antibacterial | |
| N-(4-(Trifluoromethyl)phenyl)-N'-methylsulfamide | C10H10F3N3O2S | Anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant activity against Gram-positive bacteria, suggesting that modifications like those present in this compound could enhance efficacy.
- Cancer Cell Line Testing : Another research effort evaluated various pyridine derivatives against breast cancer cell lines, highlighting how structural modifications impact their cytotoxicity and selectivity.
Q & A
Q. What are the common synthetic routes for 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For analogous pyridin-2-amine derivatives, a base (e.g., KCO) and polar aprotic solvents like DMF are used to facilitate displacement of leaving groups (e.g., chloride). Heating (80–120°C) under inert atmosphere is common. Key optimization factors include:
-
Solvent choice : DMF or DMSO for high polarity.
-
Base strength : Strong bases (e.g., NaH) for deprotonation of amines.
-
Stoichiometry : Excess nucleophile (e.g., methylamine) to drive reaction completion.
Yield improvements are achieved via recrystallization or column chromatography for purification .Parameter Typical Range Impact on Yield Temperature 80–120°C Higher yields at elevated temps Reaction Time 12–24 hours Prolonged time reduces side products Solvent DMF, DMSO Polar solvents enhance reactivity Base KCO, NaH Strong bases improve nucleophilicity
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and functional groups. For fluorinated analogs, F NMR resolves CF or SF moieties .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray studies resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can researchers design experiments to optimize derivative synthesis while minimizing resource expenditure?
- Methodological Answer : Use Design of Experiments (DOE) principles:
-
Factorial Designs : Screen variables (e.g., temperature, solvent ratio) to identify critical factors.
-
Response Surface Methodology (RSM) : Model interactions between variables (e.g., base concentration vs. reaction time).
-
Taguchi Methods : Reduce experimental runs by focusing on orthogonal arrays.
Computational tools (e.g., quantum chemical pathfinding) predict reaction pathways, narrowing experimental conditions .Case Study : For a chloropyridine derivative, a 2 factorial design reduced trials from 27 to 8, identifying solvent polarity as the dominant factor .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Methodological Answer :
- Assay Replication : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent compound concentrations).
- Control Experiments : Use positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity.
- Dose-Response Curves : Calculate IC values to quantify potency discrepancies.
- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., pH, solvent carriers like DMSO).
For fluorinated analogs, fluorophore interference in fluorescence-based assays may require alternative detection methods (e.g., luminescence) .
Q. How can computational modeling address challenges in mechanistic studies of sulfonyl-containing reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states to identify rate-determining steps (e.g., sulfonyl group transfer).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine Learning (ML) : Train models on existing reaction databases to predict feasible pathways.
For example, DFT studies on difluoromethanesulfonyl derivatives revealed steric hindrance as a barrier to nucleophilic attack, guiding solvent selection (e.g., less viscous THF over DMF) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; polar solvents deshield protons.
- Dynamic Processes : Variable-temperature NMR identifies rotamers (e.g., hindered rotation around sulfonyl groups).
- Isotopic Labeling : Use N-labeled methylamine to resolve overlapping peaks in crowded regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
